Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate
Description
Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- 3-position substitution: A p-tolyl group (methyl-substituted phenyl), enhancing lipophilicity and steric bulk.
- 6-position substitution: A thioether-linked butanoate ester, influencing electronic properties and metabolic stability. This compound is of interest in medicinal chemistry due to the triazolopyridazine scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and epigenetic modulators .
Properties
IUPAC Name |
ethyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-4-14(18(23)24-5-2)25-16-11-10-15-19-20-17(22(15)21-16)13-8-6-12(3)7-9-13/h6-11,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSVLMIXUQPXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is then constructed by the reaction of the triazole intermediate with suitable dicarbonyl compounds.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cancer cell proliferation.
Medicine: Investigated for its anticancer properties, showing cytotoxic effects on various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues of the Triazolopyridazine Core
Table 1: Structural and Functional Comparisons
Key Comparative Analyses
Substituent Effects on Lipophilicity and Bioavailability
- Target Compound vs. This substitution mimics strategies seen in AZD5153, where methoxy groups enhance target engagement .
- Thioether vs. Amine/Ether Linkers: The thioether in the target compound provides moderate electron-withdrawing effects, contrasting with the electron-donating amino group in I-6230 or the ether in AZD5153 . Thioethers may enhance metabolic stability compared to esters or amides .
Thermal Stability and Crystallinity
- Melting points for triazolopyridazine derivatives vary widely: E-4b (): mp 253–255°C (due to hydrogen-bonding propenoic acid group) . Target Compound: Data unavailable, but the phenyl analog () likely has lower mp than E-4b due to ester vs. carboxylic acid functionality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
